![molecular formula C19H16F3N5O B5879081 N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)
N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine, also known as Mibefradil, is a drug that was initially developed as a calcium channel blocker. It was first approved by the FDA in 1997 for the treatment of hypertension and chronic stable angina. However, due to its potential side effects, it was later withdrawn from the market. Despite this setback, Mibefradil has continued to be a subject of scientific research due to its interesting biochemical and physiological effects.
作用机制
N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine works by blocking calcium channels in the body. Calcium channels are responsible for the movement of calcium ions into cells, which is important for a wide range of physiological processes. By blocking these channels, this compound reduces the amount of calcium that enters cells, which can have a range of effects depending on the type of cell. For example, in smooth muscle cells, this compound can cause vasodilation, which can lower blood pressure. In cancer cells, this compound can induce cell death by disrupting calcium signaling pathways.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that have been extensively studied. It has been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. This compound also has anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines. Additionally, this compound can cause vasodilation, which can lower blood pressure. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying calcium signaling pathways. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have potential side effects, and its use may be restricted in some experimental models.
未来方向
There are several future directions for research on N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dose and treatment regimen for this compound in different types of cancer. Another area of interest is its potential use in the treatment of neurological disorders. Studies are needed to determine the efficacy and safety of this compound in different animal models of neurological diseases. Additionally, further studies are needed to explore the potential side effects of this compound and to develop strategies to mitigate these effects.
合成方法
The synthesis of N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine involves a multi-step process that begins with the reaction of 4-phenoxyphenylacetonitrile with 2-amino-4-methyl-6-(trifluoromethyl)pyrimidine to form an intermediate product. The intermediate product is then reacted with guanidine to yield the final product, this compound. The synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
科学研究应用
N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of prostate cancer, breast cancer, and leukemia. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O/c1-12-11-16(19(20,21)22)26-18(24-12)27-17(23)25-13-7-9-15(10-8-13)28-14-5-3-2-4-6-14/h2-11H,1H3,(H3,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAVIAYVCDDJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)OC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)
![4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)
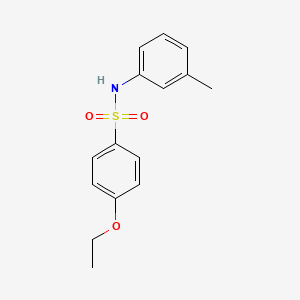

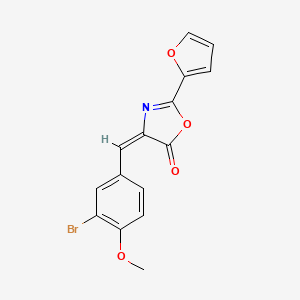

![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)
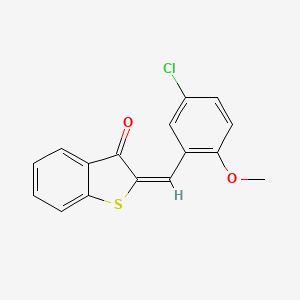
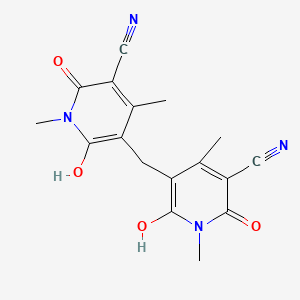
![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5879084.png)
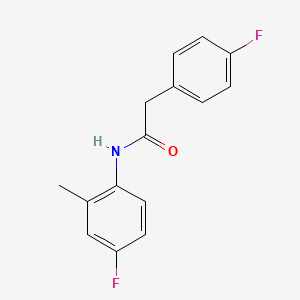
![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)

![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)